molecular formula C15H19NO4 B1400221 methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate CAS No. 1421769-37-0

methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate

Cat. No. B1400221
M. Wt: 277.31 g/mol
InChI Key: VDOLNJIOWMVCGN-QWHCGFSZSA-N
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Description

The compound “methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate” is a complex organic molecule. It contains a cyclopentane ring, which is a five-membered carbon ring, and has functional groups such as a carbonyl group (C=O), an amino group (NH2), a benzyloxy group (C6H5CH2O-), and a methyl ester group (-COOCH3) attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopentane ring would give the molecule a certain degree of rigidity. The stereochemistry at the 1 and 3 positions on the ring (indicated by the (1S,3R) in the name) would also affect the molecule’s three-dimensional shape .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, and the amino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the carbonyl group and the amino group could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Enantiomeric Resolutions

  • Synthesis of Cyclopentane Derivatives : Research demonstrates the efficient synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate through the kinetic resolution of methyl cyclopentene derivatives, indicating the compound's role in stereocontrolled chemical synthesis (Davies et al., 2003).

Biochemical and Pharmacological Applications

  • Inhibition of S-adenosyl-L-methionine Synthesis : The compound shows significant activity as an inhibitor of S-adenosyl-L-methionine synthesis in various biological systems, suggesting its potential in biochemical research and therapeutic applications (Coulter et al., 1974).

Application in Organic Chemistry

  • Asymmetric Synthesis of Amino Acids : The compound is used in the asymmetric synthesis of cyclopentane-based amino acids, which are key intermediates in the synthesis of biologically active molecules, highlighting its importance in organic chemistry and drug design (Urones et al., 2004).

Utilization in Structural Analysis

  • Design of Conformationally Restricted Derivatives : Research shows the compound's utilization in the synthesis of conformationally restricted tryptophan derivatives for peptide and peptoid conformation elucidation, underscoring its significance in structural biology and protein engineering (Horwell et al., 1994).

Inhibition of RNA Methylation

  • Role in RNA Methylation Studies : This compound has been studied as an inhibitor of RNA methylation, which is crucial in understanding RNA processing and function, particularly in viral infections and cancer research (Dimock & Stoltzfus, 1979).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling and storing it .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its reactivity under different conditions, and investigating its interactions with other molecules .

properties

IUPAC Name

methyl (1S,3R)-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)12-7-8-13(9-12)16-15(18)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOLNJIOWMVCGN-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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